
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde
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Overview
Description
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is also known by its IUPAC name, 4-(benzyloxy)-2,5-difluorobenzaldehyde . This compound is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a benzaldehyde core.
Preparation Methods
The synthesis of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzaldehyde with benzyl alcohol under specific conditions . The reaction is often catalyzed by an acid or base to facilitate the formation of the phenylmethoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylmethoxy group can also influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde can be compared with other similar compounds such as:
2,5-Difluorobenzaldehyde: Lacks the phenylmethoxy group, making it less lipophilic.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of a phenylmethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,5-difluoro-4-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMDQSECDSZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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